molecular formula C14H29N B15173324 (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine CAS No. 920512-79-4

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine

Katalognummer: B15173324
CAS-Nummer: 920512-79-4
Molekulargewicht: 211.39 g/mol
InChI-Schlüssel: AFNFZWXXOBUZDU-KGLIPLIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine is a chiral piperidine derivative characterized by its unique structural configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2R)-2,6-dimethylheptanal with piperidine in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide as a base in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating various conditions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-[(2R)-2,6-Dimethylheptyl]pyrrolidine
  • (2S)-2-[(2R)-2,6-Dimethylheptyl]morpholine

Uniqueness

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine is unique due to its specific stereochemistry and the presence of the piperidine ring. This configuration imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

920512-79-4

Molekularformel

C14H29N

Molekulargewicht

211.39 g/mol

IUPAC-Name

(2S)-2-[(2R)-2,6-dimethylheptyl]piperidine

InChI

InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14+/m1/s1

InChI-Schlüssel

AFNFZWXXOBUZDU-KGLIPLIRSA-N

Isomerische SMILES

C[C@H](CCCC(C)C)C[C@@H]1CCCCN1

Kanonische SMILES

CC(C)CCCC(C)CC1CCCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.